3-Amino-N-(oxetan-3-yl)benzamide
Description
3-Amino-N-(oxetan-3-yl)benzamide is a benzamide derivative featuring a 3-amino substituent on the benzoyl ring and an oxetan-3-yl group attached via an amide linkage. The oxetane ring, a strained four-membered oxygen heterocycle, enhances the compound’s metabolic stability and solubility while maintaining low molecular weight, making it attractive for drug discovery .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-amino-N-(oxetan-3-yl)benzamide |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-2-7(4-8)10(13)12-9-5-14-6-9/h1-4,9H,5-6,11H2,(H,12,13) |
InChI Key |
UMTROOQLBSFEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Oxetane vs.
- Electron-Withdrawing Groups: The trifluoromethyl group in 3-Amino-N-(3-CF₃-phenyl)benzamide enhances metabolic resistance and membrane permeability .
- Chlorinated Derivatives : Halogenation (e.g., trichlorophenyl in ) improves thermal stability and resistance to oxidation .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Compounds
Key Findings :
- Receptor Antagonism: The oxetane-containing AR04 () demonstrates sub-micromolar IC₅₀ values for androgen receptor inhibition, suggesting that this compound may share similar binding modes .
- Electron-Deficient Groups : The trifluoromethylphenyl analog () is prioritized in kinase inhibitor screens due to its ability to occupy hydrophobic pockets in enzymes .
- Chlorinated Derivatives : The trichlorophenyl-pyrazole analog () shows enhanced anti-inflammatory activity, likely due to improved target residence time .
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